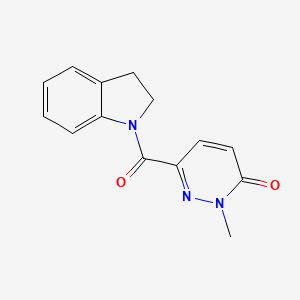![molecular formula C20H15ClN6O3S B2514483 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide CAS No. 886933-00-2](/img/structure/B2514483.png)
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide" is a highly intricate organic molecule known for its potential applications across various fields. This compound is part of a larger group of heterocyclic compounds that often play critical roles in medicinal chemistry due to their diverse biological activities. The structure features a triazole ring, which is often noted for its stability and bioactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions. The process begins with the preparation of the triazole ring, which can be achieved through the cyclization of appropriate precursors. Subsequent steps may involve the introduction of the pyrrole ring and the acetamide group through different substitution reactions. Each step requires careful control of reaction conditions such as temperature, solvent, and pH to ensure the correct formation of the desired intermediate compounds.
Industrial Production Methods: Industrial production often scales up these laboratory methods, employing more efficient catalysts and optimized reaction conditions. Continuous flow synthesis might be used to ensure higher yields and consistent quality. Purification steps such as recrystallization or chromatography are critical to obtaining the pure final product.
化学反応の分析
Types of Reactions: The compound undergoes various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The primary products from these reactions depend on the specific site of reactivity within the molecule. For example, oxidation might target the sulfanyl group, forming sulfoxides or sulfones, while substitution reactions might alter the aromatic rings.
科学的研究の応用
This compound has broad applications across several domains:
Chemistry: : It serves as a building block for creating more complex molecules.
Biology: : The bioactive nature of the compound, particularly its ability to interact with biological macromolecules, makes it valuable in studying biochemical pathways.
Medicine: : Potential therapeutic applications due to its pharmacological properties, such as antimicrobial or anticancer activity.
Industry: : Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The triazole ring is often involved in forming stable complexes with metal ions or biological macromolecules, influencing the compound's bioactivity. Pathways affected can include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
This compound can be compared to others with similar core structures but different substituents. For example:
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)methanamide
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
These compounds might share similar synthetic routes and reaction types but can differ in their biological activity or physical properties due to variations in the substituents.
So there you have it. Any specific questions about the applications or synthesis?
特性
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O3S/c21-17-6-2-1-5-16(17)19-23-24-20(26(19)25-11-3-4-12-25)31-13-18(28)22-14-7-9-15(10-8-14)27(29)30/h1-12H,13H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSADEHWOIFJFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-methyl 3-ethyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2514401.png)





![3-[(4-methylphenyl)sulfanyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B2514413.png)
![[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate](/img/structure/B2514415.png)


![ethyl 2-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2514419.png)
![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(thiophen-2-yl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B2514420.png)
![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide](/img/structure/B2514421.png)
![1-(3-Ethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514422.png)
